molecular formula C9H9N3O2 B1301102 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 175201-51-1

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1301102
CAS No.: 175201-51-1
M. Wt: 191.19 g/mol
InChI Key: CACYYYIWDACOAQ-UHFFFAOYSA-N
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Description

2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Reactivity and Synthesis of Derivatives : The reactivity of compounds related to 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been explored, resulting in the synthesis of various derivatives, such as pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, showing potential applications in medicinal chemistry (Bruni et al., 1994).

  • Structural Modifications and Analysis : Crystallographic and computational analyses have been conducted on similar compounds, offering insights into their supramolecular structures and interactions, which are crucial for understanding their chemical and biological properties (Borbulevych, 2010).

Chemical Properties and Applications

  • Chemical Reactivity Studies : Studies on compounds structurally related to this compound have provided valuable information on their chemical reactivity, aiding in the development of new synthetic methods and compounds (Chimichi et al., 1996).

  • Formation of Novel Compounds : The study of reactions involving compounds similar to this compound has led to the creation of novel chemical entities, enhancing the diversity of compounds available for further research and potential applications (Danagulyan et al., 2015).

Potential Biological Applications

  • Anticancer Activities : Some derivatives of pyrazolo[1,5-a]pyrimidine, structurally related to this compound, have shown promising anticancer activities, highlighting the potential of these compounds in therapeutic applications (Abdellatif et al., 2014).

  • Anti-inflammatory and Antimicrobial Properties : Some pyrazolopyrimidines derivatives exhibit significant anti-inflammatory and antimicrobial activities, suggesting potential applications in treating various inflammatory and microbial infections (Rahmouni et al., 2016).

Safety and Hazards

The safety data sheet for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

While specific future directions for 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid are not mentioned in the search results, pyrazolo[1,5-a]pyrimidines have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . This suggests potential future research directions in these fields.

Properties

IUPAC Name

2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-8-10-4-7(9(13)14)6(2)12(8)11-5/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACYYYIWDACOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371259
Record name 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-51-1
Record name 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

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